N-benzoyl-2-methylalanine chemical properties and structure
N-benzoyl-2-methylalanine chemical properties and structure
An In-depth Technical Guide to N-benzoyl-2-methylalanine
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of N-benzoyl-2-methylalanine for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
N-benzoyl-2-methylalanine, also known by its IUPAC name 2-benzamido-2-methylpropanoic acid, is a derivative of the amino acid alanine. It is characterized by a benzoyl group attached to the nitrogen atom and two methyl groups at the alpha-carbon.
Structural Information
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2D Structure:
Caption: 2D Chemical Structure of N-benzoyl-2-methylalanine.
Tabulated Physicochemical Data
The quantitative properties of N-benzoyl-2-methylalanine are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-benzamido-2-methylpropanoic acid | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Monoisotopic Mass | 207.08954 Da | |
| CAS Number | 57224-51-8 | |
| Appearance | White crystal or crystalline powder | |
| Melting Point | ~175-180 °C | |
| Solubility | Soluble in ethanol, methanol, dichloromethane; Insoluble in water | |
| SMILES | CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| InChI | InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| InChIKey | AXAMLHJXUICVAY-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of N-benzoyl-2-methylalanine are provided below.
Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes a general method for the N-benzoylation of an amino acid, adapted for 2-methylalanine.
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Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2N sodium hydroxide (NaOH) solution in an ice bath to maintain a temperature of 0-5 °C.
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Reagent Addition: Add benzoyl chloride (1.1 eq) and an equivalent volume of 2N NaOH solution to the reaction mixture in small, alternating portions with vigorous stirring. Ensure the mixture remains alkaline (pH > 8).
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Reaction: After the addition is complete, remove the flask from the ice bath and stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
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Acidification: Cool the solution in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 2. N-benzoyl-2-methylalanine will precipitate out as a white solid.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure N-benzoyl-2-methylalanine.
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Drying: Dry the purified product under vacuum to remove residual solvent.
Spectroscopic Characterization Protocols
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Sample Preparation: Dissolve 10-20 mg of N-benzoyl-2-methylalanine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
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Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans. Process the data using standard software for Fourier transformation, phase correction, and baseline correction.
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Expected ¹H NMR Signals (Predicted):
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~7.8-8.0 ppm: Multiplet, 2H (Aromatic protons ortho to the carbonyl group).
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~7.4-7.6 ppm: Multiplet, 3H (Aromatic protons meta and para to the carbonyl group).
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~8.5 ppm: Singlet, 1H (Amide N-H).
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~12.0 ppm: Broad singlet, 1H (Carboxylic acid O-H).
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~1.6 ppm: Singlet, 6H (Two equivalent methyl protons).
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a greater number of scans are typically required compared to ¹H NMR.
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Expected ¹³C NMR Signals (Predicted):
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~177 ppm: Carboxylic acid carbonyl carbon.
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~167 ppm: Amide carbonyl carbon.
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~134 ppm: Aromatic quaternary carbon.
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~131 ppm: Aromatic C-H (para).
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~128 ppm: Aromatic C-H (ortho).
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~127 ppm: Aromatic C-H (meta).
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~57 ppm: Quaternary alpha-carbon.
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~24 ppm: Methyl carbons.
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Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Expected IR Absorption Bands:
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3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.
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~3300 cm⁻¹: N-H stretch from the amide.
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~3060 cm⁻¹: Aromatic C-H stretch.
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~2980 cm⁻¹: Aliphatic C-H stretch.
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~1710 cm⁻¹: C=O stretch from the carboxylic acid.
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~1640 cm⁻¹: C=O stretch from the amide (Amide I band).
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~1580 cm⁻¹: N-H bend and C-N stretch (Amide II band).
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~1450, 1600 cm⁻¹: C=C stretches from the aromatic ring.
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
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Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
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Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
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Expected Mass Spectrum Fragments:
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Positive Ion Mode [M+H]⁺: m/z 208.
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Negative Ion Mode [M-H]⁻: m/z 206.
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Key Fragment Ions: A prominent peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ is expected. Another fragment could result from the loss of the carboxyl group (45 Da).
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Workflow Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of N-benzoyl-2-methylalanine.
Caption: Workflow for the synthesis of N-benzoyl-2-methylalanine.
Caption: Workflow for the spectroscopic characterization of the product.
Biological Activity and Applications
N-benzoyl-2-methylalanine serves as an important intermediate in organic synthesis for creating novel, biologically active compounds and is utilized in drug discovery research. While specific signaling pathways for this exact molecule are not extensively documented, the broader class of N-benzoyl amino acid derivatives has demonstrated notable biological potential.
Studies have shown that various N-benzoyl amino esters and acids exhibit significant antifungal activity against pathogens like Aspergillus fumigatus and Fusarium temperatum. Furthermore, metal complexes of related N-acyl amino acid derivatives have been investigated for their antimicrobial properties against various bacteria. These findings suggest that N-benzoyl-2-methylalanine is a valuable scaffold for developing new therapeutic agents.
